molecular formula C25H18Cl2O2 B11586072 3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol CAS No. 93374-03-9

3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol

Cat. No.: B11586072
CAS No.: 93374-03-9
M. Wt: 421.3 g/mol
InChI Key: QQMLNNBSPONFHD-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol is an aromatic compound derived from benzene It features two hydroxyl groups at positions 1 and 2, two chlorine atoms at positions 3 and 6, and a triphenylmethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe triphenylmethyl group can be introduced via Friedel-Crafts alkylation using triphenylmethyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms or the triphenylmethyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or ammonia under basic conditions.

Major Products

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dechlorinated or detriphenylmethylated derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The presence of chlorine atoms and hydroxyl groups can modulate its reactivity and stability, affecting its overall biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorocatechol: Similar structure but lacks the triphenylmethyl group.

    4-(Triphenylmethyl)catechol: Similar structure but lacks the chlorine atoms.

    3,6-Dichloro-4-methylcatechol: Similar structure but has a methyl group instead of the triphenylmethyl group.

Uniqueness

3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol is unique due to the presence of both chlorine atoms and a bulky triphenylmethyl group, which can significantly influence its chemical reactivity and biological interactions. This combination of substituents provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

93374-03-9

Molecular Formula

C25H18Cl2O2

Molecular Weight

421.3 g/mol

IUPAC Name

3,6-dichloro-4-tritylbenzene-1,2-diol

InChI

InChI=1S/C25H18Cl2O2/c26-21-16-20(22(27)24(29)23(21)28)25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,28-29H

InChI Key

QQMLNNBSPONFHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=C(C(=C4Cl)O)O)Cl

Origin of Product

United States

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